molecular formula C18H9Cl3N4O4 B032028 2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid CAS No. 862243-46-7

2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

Cat. No. B032028
M. Wt: 451.6 g/mol
InChI Key: AHUKSKRPLYKKLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of triazine carboxylic acid with alcohols under catalytic conditions to produce specific impurities, indicating the complexity and precision required in synthesizing such molecules. For instance, the synthesis of an unspecified impurity in diclazutil, a closely related compound, demonstrates the intricate reactions involved in producing such complex molecules (Hou Zhongke, 2011).

Molecular Structure Analysis

The molecular structure of related triazine compounds can be elucidated using various spectroscopic techniques, including MS, element analysis, IR, UV, and NMR. These methods confirm the specific structural features of the compounds, providing insights into their molecular configurations and the nature of their chemical bonds (Hou Zhongke, 2011).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, showcasing their reactivity and potential for forming new compounds. For example, the interaction of triazine derivatives with 1,2-dibromoethane leads to the formation of novel compounds, highlighting the versatility and reactivity of triazine-based molecules (A. Rybakova & D. Kim, 2021).

Scientific Research Applications

Triazine Compounds and Biological Activities

Heterocyclic compounds bearing the triazine scaffold exhibit a broad spectrum of biological activities. Triazines, including 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, are weak bases that prefer nucleophilic substitution over electrophilic substitution due to their weaker resonance energy compared to benzene. These compounds have been synthesized and evaluated across various models, demonstrating significant antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for the development of future drugs, highlighting its importance in medicinal chemistry research (Verma, Sinha, & Bansal, 2019).

Environmental Impact and Treatment of Pesticide Wastewater

The pesticide production industry generates wastewater containing toxic pollutants, including phenoxy herbicides like 2,4-D. These compounds can pose significant environmental risks if not adequately treated. Biological processes and granular activated carbon have been used to treat high-strength wastewaters rich in recalcitrant compounds, demonstrating 80-90% removal efficiency. This treatment approach aims at producing high-quality effluent, showcasing the efforts to mitigate the environmental impact of pesticide contaminants (Goodwin, Carra, Campo, & Soares, 2018).

Sorption Studies on Phenoxy Herbicides

Research on the sorption behavior of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals provides insights into the environmental fate of these compounds. Factors influencing their sorption include soil pH, organic carbon content, and the presence of metal oxides. Understanding these interactions is crucial for predicting the mobility and persistence of phenoxy herbicides in the environment, guiding environmental protection and pollution control strategies (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

2-[3,5-dichloro-4-[(4-chlorophenyl)-cyanomethyl]phenyl]-3,5-dioxo-1,2,4-triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N4O4/c19-9-3-1-8(2-4-9)11(7-22)14-12(20)5-10(6-13(14)21)25-18(29)23-16(26)15(24-25)17(27)28/h1-6,11H,(H,27,28)(H,23,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUKSKRPLYKKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichloro-4-((RS)-(4-chlorophenyl)cyanomethyl)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid

CAS RN

862243-46-7
Record name Diclazuril, 6-carboxylic acid-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862243467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-DICHLORO-4-((RS)-(4-CHLOROPHENYL)CYANOMETHYL)PHENYL)-3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZINE-6-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1W2W64FNW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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